2-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole)-6-sulfonamido)-4-(methylthio)-N-(4-(trifluoromethoxy)phenyl)butanamide
Description
2-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDO)-4-(METHYLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfonamide group, and a trifluoromethoxy phenyl group, making it a unique molecule with diverse chemical properties.
Properties
Molecular Formula |
C20H20F3N3O6S2 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]-4-methylsulfanyl-N-[4-(trifluoromethoxy)phenyl]butanamide |
InChI |
InChI=1S/C20H20F3N3O6S2/c1-26-16-8-7-14(11-17(16)31-19(26)28)34(29,30)25-15(9-10-33-2)18(27)24-12-3-5-13(6-4-12)32-20(21,22)23/h3-8,11,15,25H,9-10H2,1-2H3,(H,24,27) |
InChI Key |
NPKZUQXRNAPWBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDO)-4-(METHYLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BUTANAMIDE involves multiple steps, including the formation of the benzoxazole ring, sulfonamide group, and the attachment of the trifluoromethoxy phenyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group in the benzoxazole ring can be reduced to form hydroxyl derivatives.
Substitution: The trifluoromethoxy phenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDO)-4-(METHYLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and sulfonamide group can form hydrogen bonds and other interactions with target molecules, affecting their function. The trifluoromethoxy phenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives, sulfonamides, and trifluoromethoxy phenyl compounds. Compared to these, 2-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDO)-4-(METHYLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BUTANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDO)-4-(METHYLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BUTANAMIDE
- 2-(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDO)-4-(METHYLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]BUTANAMIDE
This compound’s unique combination of functional groups makes it a valuable molecule for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
